molecular formula C15H15N3S B7577782 3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile

3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile

Cat. No. B7577782
M. Wt: 269.4 g/mol
InChI Key: WHWPDAHKCUSXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile, also known as CP-544326, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is involved in pain modulation, stress response, and reward processing. CP-544326 has shown promise in a variety of research applications, including the study of pain and addiction.

Mechanism of Action

3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile is a selective antagonist of the nociceptin/orphanin FQ receptor. This receptor is involved in pain modulation, stress response, and reward processing. By blocking this receptor, this compound can modulate the effects of nociceptin/orphanin FQ on these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain sensitivity and to block the effects of drugs of abuse on the reward pathway in the brain. This compound has also been shown to reduce stress-induced anxiety and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile for use in lab experiments is its selectivity for the nociceptin/orphanin FQ receptor. This makes it a useful tool for studying the effects of this receptor on pain modulation, stress response, and reward processing. However, one limitation of this compound is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are a number of potential future directions for research on 3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile. One area of interest is in the development of new pain medications. This compound has shown promise in animal studies as a potential pain medication, and further research is needed to determine its safety and efficacy in humans.
Another potential future direction is in the development of new addiction medications. This compound has been shown to block the effects of drugs of abuse on the reward pathway in the brain, and further research is needed to determine its potential as a medication for addiction.
Overall, this compound is a promising compound that has shown potential in a variety of research applications. Its selectivity for the nociceptin/orphanin FQ receptor makes it a useful tool for studying pain modulation, stress response, and reward processing, and its potential as a medication for pain and addiction warrants further research.

Synthesis Methods

The synthesis of 3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile is a complex process that involves multiple steps. The initial step involves the reaction of 2-(1-cyclopentylthio)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4-(4-cyanophenyl)thiazole to form the desired product, this compound.

Scientific Research Applications

3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile has been extensively studied for its potential use in scientific research. One of the primary areas of research has been in the study of pain and pain modulation. This compound has been shown to be a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the modulation of pain. This makes this compound a potential candidate for the development of new pain medications.
Another area of research has been in the study of addiction. The nociceptin/orphanin FQ receptor has been shown to be involved in the reward pathway in the brain, and this compound has been shown to block the effects of drugs of abuse on this pathway. This makes this compound a potential candidate for the development of new addiction medications.

properties

IUPAC Name

3-[2-(1-aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c16-9-11-4-3-5-12(8-11)13-10-19-14(18-13)15(17)6-1-2-7-15/h3-5,8,10H,1-2,6-7,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWPDAHKCUSXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NC(=CS2)C3=CC=CC(=C3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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